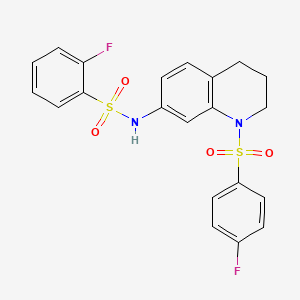![molecular formula C25H27N7O4 B2553609 2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920415-71-0](/img/structure/B2553609.png)
2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H27N7O4 and its molecular weight is 489.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has highlighted the synthesis of novel triazole derivatives, including compounds structurally related to the aforementioned chemical, to explore their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties, with some compounds showing good or moderate activity against various microorganisms (Bektaş et al., 2007).
Anticancer and Anti-Inflammatory Agents
The compound's framework has been utilized in the synthesis of benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derivatives, which were screened for their analgesic and anti-inflammatory activities. Notably, certain derivatives exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting potential utility in drug development for these conditions (Abu‐Hashem et al., 2020).
Development of Antifungal Agents
Another area of application is the development of azole class antifungals. For example, 1,2,4-triazole derivatives containing a piperazine nucleus were synthesized and demonstrated promising results in antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings highlight the compound's potential as a scaffold for designing new antifungal agents (Mermer et al., 2018).
Potential in Pain Management
Additionally, derivatives of this compound have been explored as σ1 receptor antagonists, with potential applications in pain management. The research identified a clinically viable candidate for treating pain, showcasing the compound's versatility in medicinal chemistry (Díaz et al., 2020).
Heterocyclic Compound Synthesis
The compound also serves as a precursor in the synthesis of a diverse array of heterocyclic compounds, which are crucial in pharmaceutical research and development. These compounds include pyrazolo[1,5-a]pyrimidines, triazines, and other derivatives containing triazole moieties, showcasing broad potential in developing new therapeutic agents (Abdelriheem et al., 2017).
Propiedades
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c1-3-35-19-7-9-20(10-8-19)36-16-22(33)30-11-13-31(14-12-30)24-23-25(27-17-26-24)32(29-28-23)18-5-4-6-21(15-18)34-2/h4-10,15,17H,3,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMPWDHGSSSFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)







